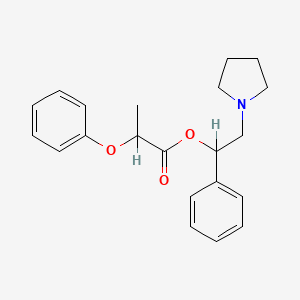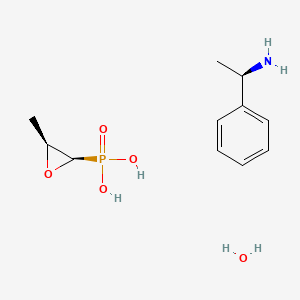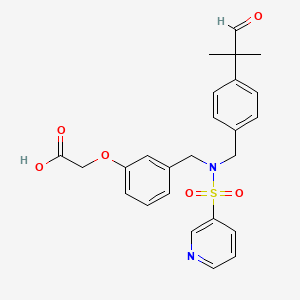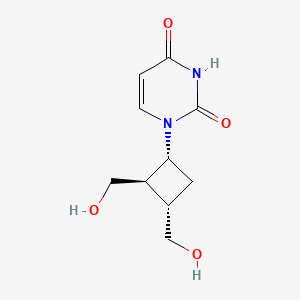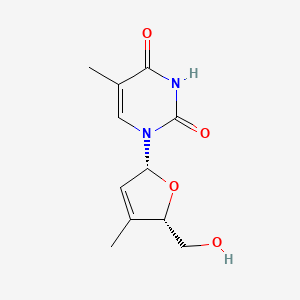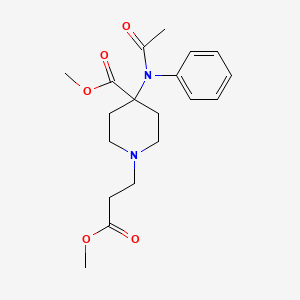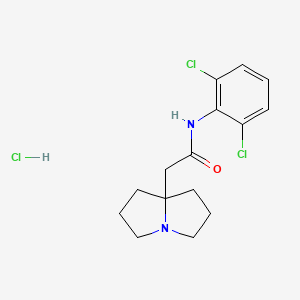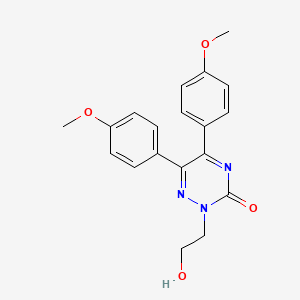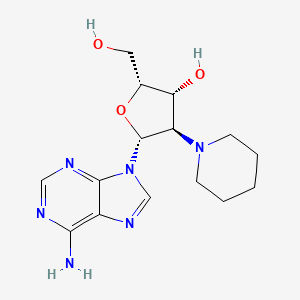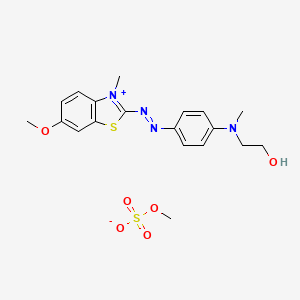
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse color range.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate typically involves a multi-step process:
Diazotization: The starting material, 4-((2-Hydroxyethyl)methylamino)aniline, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole to form the azo compound.
Quaternization: The resulting azo compound is quaternized using methyl sulfate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives resulting from the reduction of the azo group.
Substitution: Substituted aromatic compounds with additional functional groups like nitro or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light exposure.
Industry: Utilized as a dye in textile and cosmetic industries for its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate involves its interaction with molecular targets through its azo group. The compound can undergo photo-induced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making the compound useful in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining amyloid proteins.
Sudan III: A lipid-soluble azo dye used for staining triglycerides and lipids.
Uniqueness
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate is unique due to its specific structural features, such as the presence of a benzothiazolium ring and a hydroxyethyl group. These features confer distinct photophysical properties, making it suitable for specialized applications like photodynamic therapy and advanced staining techniques.
Eigenschaften
CAS-Nummer |
72089-19-1 |
|---|---|
Molekularformel |
C19H24N4O6S2 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
2-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]ethanol;methyl sulfate |
InChI |
InChI=1S/C18H21N4O2S.CH4O4S/c1-21(10-11-23)14-6-4-13(5-7-14)19-20-18-22(2)16-9-8-15(24-3)12-17(16)25-18;1-5-6(2,3)4/h4-9,12,23H,10-11H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
NEOJTXAHRUYEFC-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCO.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



